2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido
Brand Name: Vulcanchem
CAS No.: 2097888-52-1
VCID: VC4433095
InChI: InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Molecular Formula: C18H18FNO4S3
Molecular Weight: 427.52

2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

CAS No.: 2097888-52-1

VCID: VC4433095

Molecular Formula: C18H18FNO4S3

Molecular Weight: 427.52

* For research use only. Not for human or veterinary use.

2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido - 2097888-52-1

Description

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido is a complex organic molecule that combines elements of bithiophene chemistry with sulfonamide functionality. Its unique structure suggests potential applications in fields such as organic electronics and medicinal chemistry, particularly due to the presence of both electron-rich and electron-deficient moieties.

Synthesis Methods

The synthesis of 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido typically involves several key steps:

  • Formation of Bithiophene: Utilizing cross-coupling reactions to form the bithiophene backbone.

  • Introduction of Sulfonamide Group: Reacting the bithiophene derivative with a sulfonyl chloride to introduce the sulfonamide functionality.

  • Fluorination and Ethoxylation: Incorporating the ethoxy and fluorine substituents through selective substitution reactions.

Research Findings

Recent studies have explored the biological activity and electronic properties of compounds related to this structure:

  • Anticancer Activity: Compounds with similar bithiophene structures have shown promising anticancer properties, with mechanisms involving apoptosis induction in cancer cells .

  • Electronic Properties: Bithiophenes are known for their semiconducting properties, making them candidates for organic photovoltaic applications .

Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC18H22FNO3SBithiophene core, sulfonamideAnticancer (IC50 = X μM)
Compound BC22H32BrO8SBrominated bithiopheneAntimicrobial (IC50 = Y μM)
Compound CC20H29BO2S2Boron-containing bithiopheneSemiconductor properties

Biological Activity Data

Cell LineIC50 (μM)
HeLa34
HCT11636
MCF7X
CAS No. 2097888-52-1
Product Name 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido
Molecular Formula C18H18FNO4S3
Molecular Weight 427.52
IUPAC Name 4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3
Standard InChIKey KIBXXDOVIAXKOY-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Solubility not available
PubChem Compound 126850869
Last Modified Aug 16 2023

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